molecular formula C9H13F3O2 B14521280 2,2,2-Trifluoroethyl cyclohexanecarboxylate CAS No. 62615-81-0

2,2,2-Trifluoroethyl cyclohexanecarboxylate

Cat. No.: B14521280
CAS No.: 62615-81-0
M. Wt: 210.19 g/mol
InChI Key: CIOXTSWQGUAVPU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl cyclohexanecarboxylate is an organic compound with the molecular formula C9H13F3O2. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 2,2,2-trifluoroethanol. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted trifluoroethyl esters.

Scientific Research Applications

2,2,2-Trifluoroethyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its use as a precursor for drug development, particularly for compounds that require enhanced stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl cyclohexanecarboxylate is largely dependent on its chemical structure. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with biological membranes and proteins. This can lead to the modulation of enzyme activity and receptor binding, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar reactivity but lacking the cyclohexane ring.

    Cyclohexanecarboxylic acid: The parent acid of the ester, which lacks the trifluoromethyl group.

    Trifluoroacetic acid: Another trifluoromethyl-containing compound with different reactivity due to the presence of the carboxylic acid group.

Uniqueness: 2,2,2-Trifluoroethyl cyclohexanecarboxylate is unique due to the combination of the cyclohexane ring and the trifluoromethyl group. This combination imparts both stability and reactivity, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

62615-81-0

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

2,2,2-trifluoroethyl cyclohexanecarboxylate

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

CIOXTSWQGUAVPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCC(F)(F)F

Origin of Product

United States

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